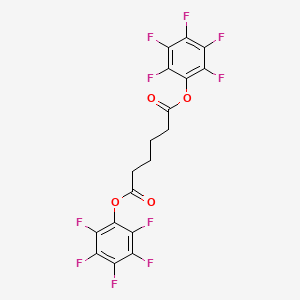
Hexanedioic acid, bis(pentafluorophenyl) ester
Vue d'ensemble
Description
Hexanedioic acid, bis(pentafluorophenyl) ester is a chemical compound with the molecular formula C18H8F10O4 and a molecular weight of 478.2 g/mol. It is known for its unique structure, which includes two pentafluorophenyl groups attached to a hexanedioic acid backbone. This compound is primarily used in research and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexanedioic acid, bis(pentafluorophenyl) ester can be synthesized through the esterification of hexanedioic acid with pentafluorophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification processes similar to those used in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanedioic acid, bis(pentafluorophenyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield hexanedioic acid and pentafluorophenol.
Substitution: The pentafluorophenyl groups can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace one or more fluorine atoms on the pentafluorophenyl rings.
Major Products Formed
Hydrolysis: Yields hexanedioic acid and pentafluorophenol.
Substitution: Produces substituted pentafluorophenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Hexanedioic acid, bis(pentafluorophenyl) ester is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through esterification reactions.
Industry: Used in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of hexanedioic acid, bis(pentafluorophenyl) ester primarily involves its reactivity as an ester The ester bonds can be cleaved under specific conditions, releasing hexanedioic acid and pentafluorophenolThese reactions enable the compound to interact with different molecular targets and pathways, depending on the specific application .
Comparaison Avec Des Composés Similaires
Hexanedioic acid, bis(pentafluorophenyl) ester can be compared to other esters of hexanedioic acid, such as:
Hexanedioic acid, bis(2,6-difluorophenyl) ester: Similar structure but with fewer fluorine atoms, leading to different reactivity and properties.
Hexanedioic acid, bis(2,3,4,5,6-tetrafluorophenyl) ester: Contains one less fluorine atom per phenyl ring, affecting its chemical behavior.
Hexanedioic acid, bis(2,3,4,5-tetrafluorophenyl) ester: Another variant with different fluorine substitution patterns.
This compound is unique due to the presence of five fluorine atoms on each phenyl ring, which significantly influences its reactivity and applications.
Propriétés
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl) hexanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8F10O4/c19-7-9(21)13(25)17(14(26)10(7)22)31-5(29)3-1-2-4-6(30)32-18-15(27)11(23)8(20)12(24)16(18)28/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDKDYQCTGCKAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)CC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8F10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454490 | |
| Record name | Hexanedioic acid, bis(pentafluorophenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83701-40-0 | |
| Record name | Hexanedioic acid, bis(pentafluorophenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


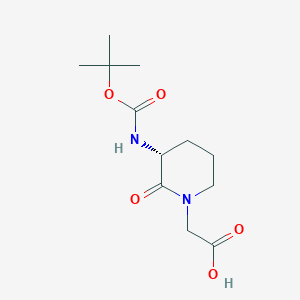
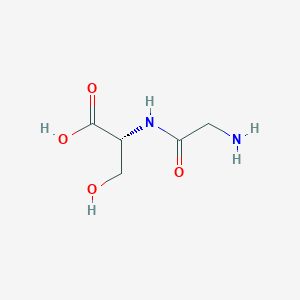

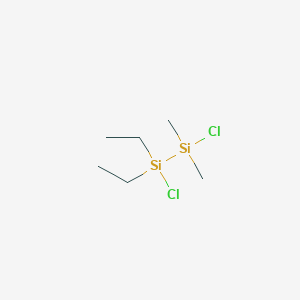
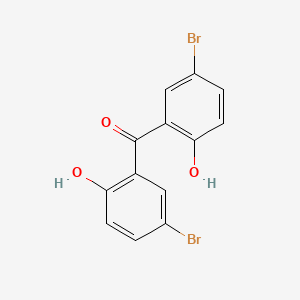



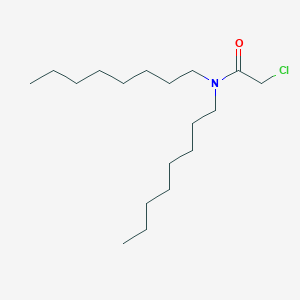
![Benzeneacetamide, N-[2-(4-nitrophenyl)ethyl]-](/img/structure/B3194342.png)
![1-[4-(Trifluoromethyl)phenyl]-2-propyn-1-ol](/img/structure/B3194345.png)
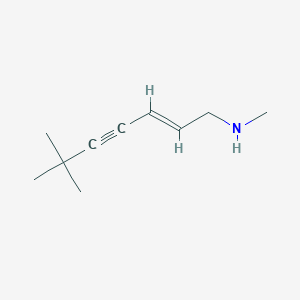
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B3194372.png)

